molecular formula C11H17NO B13053642 (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

Cat. No.: B13053642
M. Wt: 179.26 g/mol
InChI Key: NGTJOHVIBYCBET-GXSJLCMTSA-N
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Description

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 2,5-dimethylphenyl substituent. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dimethylbenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve efficient reduction of the imine intermediate.

    Purification: Employing chromatographic methods or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
  • (1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

Uniqueness

The (1S,2S) configuration of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol imparts unique stereochemical properties that influence its biological activity and chemical reactivity. Compared to its stereoisomers, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1

InChI Key

NGTJOHVIBYCBET-GXSJLCMTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)O)N

Origin of Product

United States

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